2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile
Description
2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[h]chromenes This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo-fluorophenyl group, a chloro group, and a carbonitrile group
Properties
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClFN2O/c21-15-7-10(5-6-17(15)23)18-13-8-16(22)11-3-1-2-4-12(11)19(13)26-20(25)14(18)9-24/h1-8,18H,25H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCKTTVBEZHTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CC(=C(C=C4)F)Br)C#N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of 3-bromo-4-fluoroaniline with 6-chloro-4H-benzo[h]chromene-3-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, a continuous flow reactor could be used to optimize reaction conditions and increase yield. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit anticancer, antiviral, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism by which 2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-bromo-4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares a similar core structure but differs in the presence of additional methyl groups and a tetrahydrochromene ring
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
